

Measuring CRF-Induced ACTH Release from Pituitary Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: *Corticotropin-releasing factor
(human)*

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This document provides detailed application notes and protocols for measuring corticotropin-releasing factor (CRF)-induced adrenocorticotrophic hormone (ACTH) release from pituitary cells. This in vitro assay is a critical tool for studying the hypothalamic-pituitary-adrenal (HPA) axis, screening novel therapeutic compounds, and investigating the mechanisms of stress-related disorders.

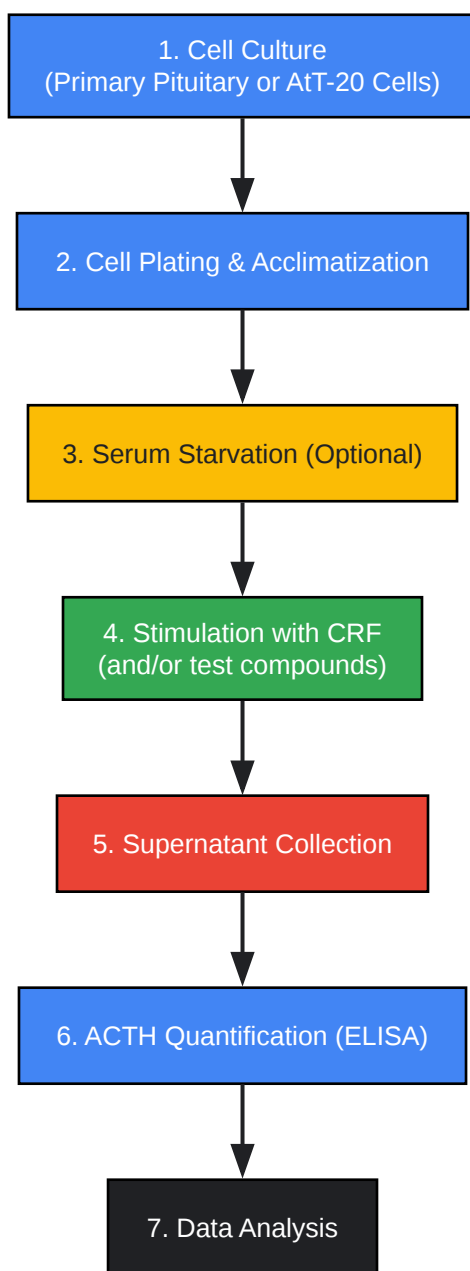
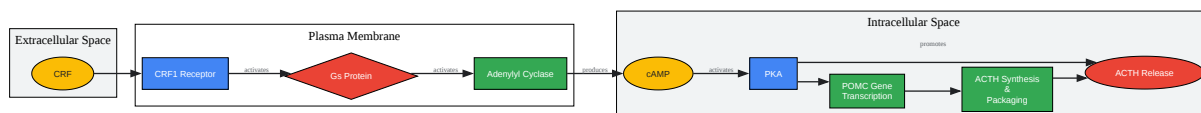
Introduction

The release of ACTH from the anterior pituitary gland is a pivotal event in the body's response to stress.[1][2][3] This process is primarily initiated by CRF, a neuropeptide synthesized in the hypothalamus.[2][4][5] Upon binding to its receptor (CRF1) on pituitary corticotrophs, CRF triggers a signaling cascade that results in the synthesis and secretion of ACTH.[6][7][8] Dysregulation of this pathway is implicated in various pathologies, including Cushing's disease and stress-related psychiatric disorders.[9] Therefore, robust and reproducible methods to quantify CRF-induced ACTH release are essential for both basic research and drug development.

This guide details the use of both primary pituitary cell cultures and the murine corticotroph tumor cell line, AtT-20, as model systems. It provides comprehensive protocols for cell culture, stimulation with CRF, and subsequent quantification of released ACTH using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of CRF-Induced ACTH Release

CRF stimulates ACTH synthesis and secretion primarily through the CRF receptor type 1 (CRF1), a G protein-coupled receptor (GPCR).[6][7][8] Upon CRF binding, the CRF1 receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[6][10][11] PKA then phosphorylates various downstream targets, leading to the transcription of the pro-opiomelanocortin (POMC) gene (the precursor to ACTH) and the exocytosis of ACTH-containing secretory granules.[4][8][10] The mitogen-activated protein (MAP) kinase pathway may also be involved in regulating CRF1 receptor expression.[6][12]



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